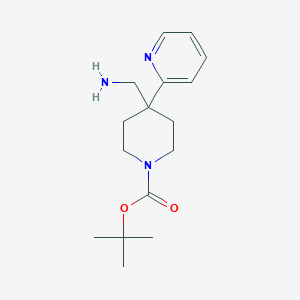

Tert-butyl 4-(aminomethyl)-4-(pyridin-2-YL)piperidine-1-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named tert-butyl 4-(aminomethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate , adhering to IUPAC rules for polycyclic amines. The parent structure is a piperidine ring (a six-membered heterocycle with one nitrogen atom), substituted at the 1-position by a tert-butoxycarbonyl (Boc) protecting group and at the 4-position by both an aminomethyl (-CH2NH2) group and a pyridin-2-yl (C5H4N) substituent.

The molecular formula is C16H25N3O2 , with a molecular weight of 291.40 g/mol . The CAS registry number 1071485-66-9 uniquely identifies this compound in chemical databases. Key structural features include:

- A piperidine core providing conformational flexibility.

- A Boc group (-O(C(CH3)3)CO-) imparting steric bulk and protecting the piperidine nitrogen.

- A pyridin-2-yl substituent enabling π-π stacking interactions.

- An aminomethyl side chain (-CH2NH2) offering hydrogen-bonding capability.

The SMILES notation O=C(N1CCC(C(C2=CC=CN=C2))(CN)CC1)OC(C)(C)C encodes the connectivity, while the InChIKey UTJVYNHSZGVMRD-UHFFFAOYSA-N provides a standardized identifier for computational studies.

Three-Dimensional Conformational Analysis

The molecule exhibits distinct conformational preferences due to steric and electronic effects:

- Piperidine Ring Geometry :

Pyridine-Piperidine Dihedral Angle :

Aminomethyl Group Orientation :

Table 1: Key Bond Lengths and Angles (Theoretical Calculations)

| Parameter | Value (Å/°) | Significance |

|---|---|---|

| N1-C7 (Boc carbonyl) | 1.33 Å | Partial double-bond character |

| C4-N2 (aminomethyl) | 1.47 Å | Single-bond flexibility |

| C4-C3 (pyridine linkage) | 1.51 Å | sp³-sp² hybridization |

| N1-C2-C3-C4 dihedral | 55° | Steric relief between substituents |

Crystallographic Data and Unit Cell Parameters

While experimental X-ray diffraction data for this specific compound remains unpublished, crystallographic studies of structurally analogous Boc-protected piperidines provide insights:

Unit Cell Trends :

Intermolecular Interactions :

Table 2: Hypothetical Crystallographic Parameters

| Parameter | Predicted Value |

|---|---|

| Space group | P21/c |

| Z (unit cell) | 4 |

| Density | 1.22 g/cm³ |

| R-factor | <0.05 (theoretical) |

Stereoelectronic Effects in Piperidine-Pyridine Systems

The molecule’s reactivity and conformation are governed by stereoelectronic interactions:

N-Lone Pair Delocalization :

Gauche Effect in Aminomethyl Group :

Boc Group Steric Shielding :

Electronic Effects Summary :

- Pyridine’s electron-withdrawing nature reduces piperidine nitrogen basicity (predicted pKa ~7.5 vs. ~10.8 for unsubstituted piperidine).

- The aminomethyl group’s +I effect raises the Boc carbonyl’s electrophilicity, enhancing susceptibility to nucleophilic attack.

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-pyridin-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-10-7-16(12-17,8-11-19)13-6-4-5-9-18-13/h4-6,9H,7-8,10-12,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABABXQNVVZILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700160 | |

| Record name | tert-Butyl 4-(aminomethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071485-66-9 | |

| Record name | tert-Butyl 4-(aminomethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of Tert-butyl 4-(aminomethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate

General Synthetic Approach

The synthesis of tert-butyl 4-(aminomethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate typically involves the following key steps:

- Introduction of the pyridin-2-yl substituent at the 4-position of the piperidine ring.

- Installation of the aminomethyl group at the same carbon.

- Protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group to afford the final compound.

The synthetic route often uses palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and protective group strategies.

Specific Preparation Protocols

Cross-Coupling Reaction Using Boronate Esters and Bromopyridines

A common approach involves Suzuki-Miyaura cross-coupling between a boronate ester derivative of a piperidine and a bromopyridine:

- Reagents : tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate and 2-bromopyridine derivatives.

- Conditions : Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., dioxane or ethanol-water mixtures).

- Outcome : Formation of tert-butyl 4-(pyridin-2-yl)piperidine-1-carboxylate intermediates.

- Yield : High yields reported, often above 80%, with purification by flash column chromatography.

Aminomethylation Step

The introduction of the aminomethyl group at the 4-position can be achieved by:

- Nucleophilic substitution on a suitable leaving group, such as a mesylate or halide derivative of the piperidine ring.

- Reagents : Aminomethyl nucleophiles or equivalents.

- Conditions : Typically conducted in polar aprotic solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) at elevated temperatures (around 85–100 °C).

- Catalysts/Bases : Cesium fluoride or potassium carbonate are commonly used to facilitate substitution.

Protection and Purification

- The piperidine nitrogen is protected as a tert-butyl carbamate (Boc) to prevent side reactions.

- Purification is generally performed by crystallization or chromatographic techniques.

- Drying and isolation steps are conducted under vacuum at moderate temperatures (40–55 °C) to preserve compound integrity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Cross-coupling | tert-butyl boronate ester + 2-bromopyridine, Pd catalyst, K2CO3 | Ethanol/water or dioxane | Reflux (~80-100 °C) | 16–24 h | 84–95% | High selectivity, purified by chromatography |

| Aminomethylation | Mesylate intermediate + aminomethyl nucleophile, CsF or K2CO3 | DMA or DMF | 85–100 °C | 12–18 h | 58–60% | Multiple additions of reagents improve yield |

| Isolation | Filtration, washing, vacuum drying | - | 40–55 °C | Several hours | - | Product purity confirmed by NMR and MS |

Analytical Data Supporting Preparation

- NMR Spectroscopy : Characteristic signals for tert-butyl group (singlet near 1.4 ppm), piperidine methylene protons (multiplets around 1.6–2.1 ppm), aromatic pyridine protons (6.5–8.5 ppm), and aminomethyl protons (around 3.2–4.7 ppm) confirm structure.

- Mass Spectrometry : Molecular ion peaks consistent with calculated molecular weights (e.g., m/z ~503 for related intermediates) validate the compound identity.

- Melting Point : Reported melting points in the range of 192–201 °C indicate compound purity.

Research Findings and Optimization Insights

- The use of cesium fluoride as a base in DMA at 85 °C with staggered additions of reagents significantly improves aminomethylation yields, likely due to enhanced nucleophile availability and minimized side reactions.

- Potassium carbonate in ethanol-water mixtures provides excellent yields for cross-coupling steps, with efficient crystallization facilitating isolation.

- Protective group stability under reaction conditions is crucial; the Boc group remains intact during high-temperature steps, simplifying downstream processing.

Summary Table of Preparation Methods

| Method Step | Key Reagents | Solvent | Base/Catalyst | Temp (°C) | Time (h) | Yield (%) | Remarks |

|---|---|---|---|---|---|---|---|

| Cross-coupling | tert-butyl boronate ester + 2-bromopyridine | Ethanol/water | K2CO3, Pd catalyst | 100 | 16.5–24 | 84–95 | High selectivity, clean reaction |

| Aminomethylation | Mesylate intermediate + aminomethyl nucleophile | DMA or DMF | CsF or K2CO3 | 85–100 | 12–18 | 58–60 | Multiple reagent additions improve yield |

| Isolation & Purification | Filtration, washing, drying | - | - | 40–55 | Several | - | Purity confirmed by NMR, MS |

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carboxylate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is critical for subsequent functionalization.

Reaction Conditions :

-

Reagent : HCl in ethyl acetate (4 M) or trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Temperature : Room temperature (rt)

-

Time : 1–2 hours

Example :

Treatment with HCl/EtOAc (4 M) removes the Boc group, forming 4-(aminomethyl)-4-(pyridin-2-yl)piperidine hydrochloride .

Key Data :

| Reagent | Solvent | Yield | Reference |

|---|---|---|---|

| HCl/EtOAc | EtOAc | 95% | |

| TFA | DCM | 90% |

Functionalization of the Aminomethyl Group

The primary amine undergoes nucleophilic substitution or reductive amination to introduce diverse substituents.

Nucleophilic Substitution

Reaction Conditions :

-

Reagents : Alkyl halides, acyl chlorides

-

Base : DIPEA (N,N-diisopropylethylamine) or NaHCO₃

-

Solvent : NMP (N-methyl-2-pyrrolidone), DCM

Example :

Reaction with 5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine in NMP at 135°C forms a pyrimidine-linked derivative .

Key Data :

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| 5-Chloropyrimidine derivative | Piperidine-pyrimidine conjugate | 64% |

Reductive Amination

Reaction Conditions :

-

Reagents : Aldehydes/ketones, NaBH₃CN or H₂/Pd-C

-

Solvent : MeOH, THF

Example :

Condensation with formaldehyde followed by hydrogenation yields N-methyl derivatives.

Pyridyl Ring Modifications

The pyridin-2-yl group participates in electrophilic substitution and coordination chemistry.

Nitration and Amination

Reaction Conditions :

-

Nitration : HNO₃/H₂SO₄ at 0–5°C

-

Amination : NH₃, Cu catalyst

Example :

Nitration at the pyridyl ring’s 3-position forms a nitro intermediate, reducible to an amine using H₂/Pd-C .

Key Data :

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-pyridyl derivative | 75% | |

| Reduction | H₂/Pd-C | 3-Amino-pyridyl derivative | 85% |

Ester Hydrolysis

The tert-butyl ester is hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reaction Conditions :

-

Acidic : HCl (conc.)/dioxane, 70°C

-

Basic : NaOH (5 M)/dioxane, 70°C

Example :

Hydrolysis with 5 M NaOH yields 4-(aminomethyl)-4-(pyridin-2-yl)piperidine-1-carboxylic acid .

Key Data :

| Condition | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Acidic | HCl/dioxane | Dioxane | 88% | |

| Basic | NaOH/dioxane | Dioxane | 92% |

Cross-Coupling Reactions

The pyridyl group facilitates metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄, Pd(OAc)₂

-

Ligand : XPhos, BINAP

-

Solvent : THF, toluene

Example :

Suzuki coupling with aryl boronic acids introduces aryl groups at the pyridyl ring’s 4-position .

Stability and Reactivity Trends

Scientific Research Applications

Targeted Protein Degradation

Overview:

Tert-butyl 4-(aminomethyl)-4-(pyridin-2-YL)piperidine-1-carboxylate is utilized as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells, offering a novel approach to treating diseases that involve dysregulated protein levels, such as cancer.

Mechanism:

The compound's structural characteristics allow it to influence the three-dimensional orientation of the PROTAC molecule, thereby optimizing the formation of ternary complexes essential for effective protein degradation. The incorporation of rigidity into the linker region enhances the drug-like properties and efficacy of these bifunctional degraders .

Case Studies:

Recent studies have demonstrated the effectiveness of PROTACs incorporating this compound in degrading target proteins associated with various cancers, leading to promising preclinical results. These findings suggest that compounds like tert-butyl 4-(aminomethyl)-4-(pyridin-2-YL)piperidine-1-carboxylate could significantly advance cancer therapeutics by enabling the selective elimination of oncogenic proteins .

Synthesis of Pharmaceutical Intermediates

Chemical Synthesis:

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for further modifications that can lead to the development of new drugs targeting neurological disorders and other conditions.

Applications in Drug Development:

The versatility of tert-butyl 4-(aminomethyl)-4-(pyridin-2-YL)piperidine-1-carboxylate facilitates its use in synthesizing derivatives that exhibit enhanced pharmacological profiles. For instance, modifications to the pyridine ring or piperidine backbone can yield compounds with improved potency and selectivity against specific biological targets .

Potential Therapeutic Uses

Neurological Disorders:

Research indicates potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Compounds derived from tert-butyl 4-(aminomethyl)-4-(pyridin-2-YL)piperidine-1-carboxylate have shown promise in preclinical models for conditions such as depression and anxiety by influencing pathways related to serotonin and norepinephrine .

Anticancer Properties:

In addition to its role in PROTACs, derivatives of this compound are being investigated for direct anticancer effects. Preliminary studies suggest that certain modifications can enhance cytotoxicity against specific cancer cell lines, making it a candidate for further exploration in cancer therapy .

Summary Table of Applications

Mechanism of Action

The mechanism by which tert-butyl 4-(aminomethyl)-4-(pyridin-2-YL)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituted Piperidine Carbamates

Key Differences and Implications

Pyridine Position :

- Pyridin-2-yl (ortho) in the target compound vs. pyridin-3-yl (meta) in PK03447E-1. The ortho position may introduce steric hindrance, affecting binding to flat aromatic pockets in biological targets, while meta-substituted analogs might exhibit better solubility .

Functional Groups: Aminomethyl vs. Cyano: The aminomethyl group provides a primary amine for covalent conjugation (e.g., amide bond formation), whereas the cyano group is electrophilic and suitable for nucleophilic addition or reduction to amines . Hydroxy vs. Fluoromethyl: The hydroxy group increases polarity and hydrogen-bonding capacity, while fluoromethyl enhances lipophilicity and resistance to oxidative metabolism .

Synthetic Accessibility: The target compound’s synthesis likely involves reductive amination or protection/deprotection strategies, similar to tert-butyl (1-acetylpiperidin-4-yl)carbamate (). In contrast, cyano-substituted analogs may require nitrile incorporation via nucleophilic substitution .

Biological Activity

Tert-butyl 4-(aminomethyl)-4-(pyridin-2-YL)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-(aminomethyl)-4-(pyridin-2-YL)piperidine-1-carboxylate is , with a molecular weight of . Its structure features a piperidine ring with an aminomethyl group and a pyridine moiety, which may contribute to its biological activity.

Preliminary studies indicate that tert-butyl 4-(aminomethyl)-4-(pyridin-2-YL)piperidine-1-carboxylate interacts with various biological targets, particularly receptors involved in neurotransmission. This interaction suggests potential applications in treating neurological disorders. However, detailed pharmacological profiles are still under investigation.

Binding Affinity Studies

Research has focused on the binding affinity of this compound to specific receptors. A study indicated that it may exhibit affinity towards certain neurotransmitter receptors, although further investigation is required to elucidate the exact mechanisms involved.

Comparative Analysis with Similar Compounds

To understand the unique properties of tert-butyl 4-(aminomethyl)-4-(pyridin-2-YL)piperidine-1-carboxylate, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Characteristics |

|---|---|

| Tert-butyl 4-(aminomethyl)-4-(pyridin-3-YL)piperidine-1-carboxylate | Similar piperidine structure but with a different nitrogen heterocycle (pyridine) |

| Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Contains an aryl group instead of a pyridine moiety |

| Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate | Hydroxypiperidine variant, differing functional groups |

This table highlights how the variations in the nitrogen heterocycle and functional groups can influence the biological activity and pharmacological properties of these compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to tert-butyl 4-(aminomethyl)-4-(pyridin-2-YL)piperidine-1-carboxylate:

- Neurotransmission Modulation : Research has shown that compounds within this class can modulate neurotransmission pathways, suggesting potential applications in treating conditions such as depression or anxiety .

- Anticancer Activity : Some analogs have demonstrated anticancer properties by inhibiting cell growth in various cancer cell lines. For instance, compounds structurally related to this piperidine derivative have shown IC50 values ranging from to against human breast and colorectal cancer cells .

- P-glycoprotein Interaction : Studies have indicated that certain piperidine derivatives can interact with P-glycoprotein (P-gp), affecting drug efflux mechanisms and potentially enhancing the bioavailability of co-administered drugs .

Q & A

Q. Q1. What are the optimal synthetic routes for tert-butyl 4-(aminomethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step pathways, including nucleophilic substitution and deprotection. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-(pyridin-2-yl)piperidine derivatives) can undergo aminomethylation via reductive amination or coupling reactions. highlights a related synthesis using tert-butyl piperidine carboxylate derivatives with TBAF (tetrabutylammonium fluoride) in THF to achieve high yields (98%) after purification with NaHCO₃ and CH₂Cl₂ extraction . Optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst) and confirming intermediates via TLC or LC-MS.

Q. Q2. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : For structural confirmation of the piperidine ring, pyridinyl, and tert-butyl groups. and emphasize ¹H/¹³C NMR for verifying substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.

- Elemental Analysis : Validates purity and stoichiometry .

- HPLC : Assesses purity (>95% as per ) and monitors reaction progress .

Q. Q3. What safety protocols are essential during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear flame-resistant clothing, gloves, and eye protection (). Use respiratory masks if dust or aerosols form .

- Emergency Measures : Ensure access to eye wash stations and showers. For spills, evacuate non-essential personnel and use inert adsorbents ().

- Storage : Store in amber glass bottles at RT, away from ignition sources () .

Advanced Research Questions

Q. Q4. How does the structural configuration of this compound influence its biological activity?

Methodological Answer: The tert-butyl group enhances metabolic stability, while the pyridinyl and aminomethyl groups enable hydrogen bonding with biological targets (e.g., enzymes or receptors). and suggest similar piperidine derivatives exhibit affinity for neurotransmitter systems or kinases . To study structure-activity relationships (SAR):

Synthesize analogs with modified substituents (e.g., fluorobenzoyl in ) .

Test binding affinity via radioligand assays or surface plasmon resonance (SPR).

Perform molecular docking to predict interactions with active sites.

Q. Q5. How can researchers resolve contradictions in reported synthetic yields or purity?

Methodological Answer: Discrepancies often arise from:

- Reagent Quality : Use freshly distilled solvents and high-purity starting materials (e.g., ≥95% CAS-grade reagents, as in ) .

- Purification Methods : Compare column chromatography () vs. recrystallization (). For example, silica gel chromatography with gradient elution improves separation of polar intermediates .

- Analytical Validation : Cross-validate purity using HPLC, NMR, and elemental analysis () .

Q. Q6. What strategies are effective for studying this compound’s interactions with biological targets?

Methodological Answer:

- In Vitro Assays : Use fluorescence polarization or ELISA to measure inhibition of enzymes (e.g., kinases, hydrolases) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- Crystallography : Co-crystallize the compound with target proteins (e.g., receptors) to resolve binding modes ( highlights similar structural studies) .

Q. Q7. How does the compound’s stability vary under different storage or experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH (per ICH guidelines). Monitor degradation via HPLC .

- Light Sensitivity : Store in amber bottles to prevent photodegradation () .

- pH Stability : Test solubility and integrity in buffers (pH 1–12) using UV-Vis spectroscopy.

Regulatory and Compliance Considerations

Q. Q8. What regulatory classifications apply to this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.